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4-(5-Cyanofuran-2-yl)benzoic acid

Cat. No.: B11767041
M. Wt: 213.19 g/mol
InChI Key: XJVGHHWEBYFZEX-UHFFFAOYSA-N
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Description

4-(5-Cyanofuran-2-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety directly linked to a 5-cyanofuran ring, forming a conjugated system that is of significant interest in various research fields . This structure classifies it among benzoic acid derivatives, which are commonly explored for their potential to interact with biological targets and serve as building blocks for advanced materials . In medicinal chemistry, this compound is a valuable scaffold for drug discovery. The molecule's structure suggests potential for use in developing pharmacologically active agents. Related furan-benzoic acid compounds have been identified as ligands for biological targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . The nitrile group (-CN) on the furan ring is a key functional handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties like potency and selectivity . Beyond pharmaceutical research, the rigid, planar structure of this compound makes it a promising candidate in material science. Its conjugated architecture is a characteristic shared with compounds used in organic electronics, suggesting potential applications as a building block for organic semiconductors, luminescent materials, or metal-organic frameworks (MOFs) . The carboxylic acid group facilitates coordination to metal centers or formation of supramolecular structures through hydrogen bonding, which is crucial for designing functional crystalline materials . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the safety data sheet for proper handling and storage information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO3 B11767041 4-(5-Cyanofuran-2-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

4-(5-cyanofuran-2-yl)benzoic acid

InChI

InChI=1S/C12H7NO3/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,(H,14,15)

InChI Key

XJVGHHWEBYFZEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C#N)C(=O)O

Origin of Product

United States

Contextualization of Furan and Benzoic Acid Containing Molecular Architectures in Organic Chemistry

The structural framework of 4-(5-Cyanofuran-2-yl)benzoic acid is built upon two fundamental and widely studied organic moieties: furan (B31954) and benzoic acid. The strategic combination of these two components gives rise to a molecule with a rich and versatile chemical profile.

Furan is a five-membered heterocyclic organic compound containing one oxygen atom within an aromatic ring. numberanalytics.comwikipedia.org This structure is prevalent in a vast array of natural products and serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The oxygen heteroatom in the furan ring renders it electron-rich and more reactive than its carbocyclic counterpart, benzene (B151609), making it susceptible to a variety of chemical transformations. numberanalytics.comnih.gov Furan and its derivatives are key components in the development of advanced materials, such as polymers with high thermal stability. numberanalytics.com

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene ring attached to a carboxyl group. wikipedia.orgucla.edu It is a cornerstone precursor in the industrial synthesis of a multitude of organic substances. wikipedia.org The carboxyl group is electron-withdrawing, which influences the reactivity of the benzene ring, typically directing electrophilic substitution to the meta position. wikipedia.org The presence of the carboxyl group also allows for the formation of salts and esters, known as benzoates, expanding its utility in various applications, including as food preservatives. wikipedia.orgnih.gov

Significance of Cyano and Carboxyl Functionalized Heterocyclic Compounds in Advanced Chemical Synthesis and Materials Science

The functionalization of heterocyclic compounds with cyano and carboxyl groups is a powerful strategy for designing molecules with tailored properties for advanced applications.

The cyano group (–C≡N), or nitrile, is a highly versatile functional group in organic synthesis. quimicaorganica.org Its strong polarity and ability to act as both a nucleophile and an electrophile make it a key participant in the construction of various heterocyclic systems. quimicaorganica.org Cyano-functionalized heterocycles are valuable intermediates in the synthesis of a wide range of compounds, including those with potential pharmaceutical applications. mdpi.comchemrxiv.orgresearchgate.net For instance, 2-furonitrile (B73164) (furan-2-carbonitrile) is used as an intermediate in fine chemical synthesis. wikipedia.org

The carboxyl group (–COOH) imparts acidic properties to a molecule and provides a reactive handle for a variety of chemical modifications, such as amidation and esterification. In materials science, the incorporation of carboxyl groups is a common strategy to enhance the functionality of materials. Carboxyl-functionalized materials, such as covalent organic frameworks (COFs) and nanoparticles, have shown significant promise in applications like the selective adsorption of metal ions and the enrichment of foodborne aromatic amines for analysis. nih.govnih.gov The carboxyl groups can provide binding sites that improve adsorption capacity and selectivity through interactions like hydrogen bonding and electrostatic interactions. nih.govrsc.org

The dual presence of cyano and carboxyl groups on the heterocyclic framework of 4-(5-Cyanofuran-2-yl)benzoic acid therefore suggests a molecule with significant potential as a versatile building block in both complex organic synthesis and the design of novel functional materials.

Research Landscape and Emerging Areas for 4 5 Cyanofuran 2 Yl Benzoic Acid Derivatives

Strategic Approaches to Construct the Furan-Benzoic Acid Core

The construction of the central furan-benzoic acid scaffold is a critical step, which can be achieved through direct coupling reactions, functional group interconversions, and cyclization strategies.

Direct coupling reactions are a primary method for forming the bond between the furan and benzoic acid moieties. These reactions often involve the coupling of a pre-functionalized furan ring with a benzoic acid derivative, or vice versa. For instance, a boronic acid derivative of one component can be coupled with a halide of the other in a Suzuki-Miyaura coupling reaction, often catalyzed by palladium. organic-chemistry.org

Functional group interconversion is another key strategy. ub.edufiveable.mesolubilityofthings.comresearchgate.net This involves synthesizing a molecule with a precursor functional group that is later converted into the desired group. For example, an alkyl group on the aromatic ring can be oxidized to a carboxylic acid. imperial.ac.uk Similarly, a formyl group can be oxidized to a carboxylic acid. The hydroxyl group in alcohols can be converted to other functional groups, and the carbonyl group in aldehydes and ketones is reactive toward nucleophiles. fiveable.me Primary alcohols can be oxidized to aldehydes and then to carboxylic acids. solubilityofthings.com

Here is a summary of common functional group interconversions:

Starting Functional GroupTarget Functional GroupReagents/Conditions
Primary AlcoholAldehydePyridinium chlorochromate (PCC) solubilityofthings.com
Primary AlcoholCarboxylic AcidPotassium permanganate (B83412) (KMnO4) solubilityofthings.com
AldehydeCarboxylic AcidMild oxidants like Silver(I) oxide (Ag2O) fiveable.me
AmineAmideAcyl chlorides solubilityofthings.com
Carboxylic AcidEsterAlcohol, Acid catalyst solubilityofthings.com
HalogenoalkaneNitrileSodium or potassium cyanide in ethanol (B145695) chemguide.co.uk
AmideNitrileDehydration with Phosphorus(V) oxide (P4O10) chemguide.co.uk

The furan ring itself can be constructed during the synthesis through various cyclization reactions. nih.govresearchgate.net One of the most classic methods is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. pharmaguideline.comyoutube.com

Other cyclization strategies include:

Intramolecular cyclization of unsaturated acyloxy sulfones: Deprotonation of these sulfones can lead to the formation of a fused furan ring system after dehydration. nih.gov

Palladium-catalyzed oxidative cyclization: This can be followed by other coupling reactions to build complex furan derivatives. nih.gov

Copper-catalyzed annulation: The reaction of aryl ketones with aromatic olefins under ambient air can yield multisubstituted furans. organic-chemistry.org

FeCl3-catalyzed tandem propargylation-cycloisomerization: This reaction between propargylic alcohols or acetates and 1,3-dicarbonyl compounds produces highly substituted furans. organic-chemistry.org

The introduction of the carboxyl and nitrile groups is a crucial step in the synthesis of this compound.

Carboxylation: The carboxylic acid group can be introduced through several methods. One approach is the oxidation of a methyl group on the benzoic acid ring to form the carboxylic acid. google.com Another method involves the permanganate-mediated oxidation of a furan ring to yield a carboxylic acid. nih.gov A scalable route for the carboxylation of furan derivatives involves heating alkali furan-2-carboxylate (B1237412) salts with alkali carbonate under a CO2 atmosphere. rsc.org This method is advantageous as it can utilize 2-furoic acid derived from furfural, a product of inedible biomass. rsc.org

Nitrile Introduction: The nitrile group can be introduced onto the furan ring through several techniques. One common method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often from a copper(I) cyanide salt. google.com Another approach is the direct C-H cyanation of heteroarenes. researchgate.net The dehydration of an amide functional group using a dehydrating agent like phosphorus(V) oxide is also a viable method for forming a nitrile. chemguide.co.uk Additionally, aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles. chemguide.co.uk

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry employs advanced protocols and catalytic systems to improve efficiency, selectivity, and environmental friendliness.

Transition metals, particularly copper and palladium, play a significant role in the synthesis of furan derivatives.

Copper-Mediated Reactions: Copper catalysis is widely used for various transformations. organic-chemistry.orgnih.govrsc.orgrsc.org Copper-catalyzed domino reactions can be employed for the halogen exchange-cyanation of aryl bromides, offering a significant improvement over the traditional Rosenmund-von Braun reaction by using milder conditions and avoiding stoichiometric amounts of copper(I) cyanide. nih.gov Copper can also mediate the intermolecular annulation of alkyl ketones and β-nitrostyrenes to regioselectively synthesize multisubstituted furans. organic-chemistry.org Furthermore, copper catalysts can be used in the synthesis of 3-cyanofurans from O-acetyl oximes and β-ketonitriles. nih.gov

The following table summarizes some copper-catalyzed reactions for furan and nitrile synthesis:

Reaction TypeSubstratesCatalyst SystemProduct
Domino Halide Exchange-CyanationAryl bromidesCuI, KI, N,N'-dimethylethylenediamineAromatic nitriles nih.gov
Intermolecular AnnulationAlkyl ketones, β-nitrostyrenesCopper catalystMultisubstituted furans organic-chemistry.org
CyclizationO-acetyl oximes, β-ketonitrilesCopper catalyst3-Cyanofurans nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions, such as the Sonogashira coupling of iodophenols with terminal alkynes, which can then undergo intramolecular cyclization to form benzofurans. nih.govacs.org Palladium catalysis also enables the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org

To address the cost and toxicity concerns associated with metal catalysts, organocatalytic and metal-free synthetic routes have been developed. nih.govrsc.orggoogle.comrsc.org

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions. For instance, the synthesis of furan-embedded styrene (B11656) atropisomers can be achieved through the reaction of 1-(aryl-ethynyl)-naphthalen-2-ol and γ-hydroxyenone, catalyzed by p-toluenesulfonic acid (PTSA). acs.org Another example involves the conversion of simple furan substrates into complex carbocyclic skeletons through a one-pot procedure involving singlet oxygen furan photooxygenation to an enedione, which then participates in an organocatalyzed double-Michael reaction. rsc.org

Metal-Free Pathways: Metal-free approaches often rely on base-catalyzed or other promotion methods. A transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate (Cs2CO3) provides an efficient route to 2-substituted benzo[b]furans. rsc.org Additionally, a metal-free protocol for the direct C(sp3)–H cyanation has been developed using cyanobenziodoxolones, which act as both the cyanating reagent and the oxidant. rsc.org

Regioselectivity and Stereoselectivity Considerations in Synthetic Pathways

The precise arrangement of substituents on the furan ring, known as regioselectivity, is a crucial aspect of the synthesis of this compound. The inherent structure of the biomass-derived precursor, HMF, provides a significant advantage in this regard. HMF possesses functional groups at the 2- and 5-positions of the furan ring, thereby pre-determining the regiochemistry for subsequent transformations.

A highly effective method for introducing the 4-carboxyphenyl group at the 5-position of the furan ring is the Suzuki-Miyaura cross-coupling reaction. youtube.comorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. youtube.comlibretexts.org

In a plausible synthetic route, a 5-halofuran-2-carbonitrile derivative, which can be prepared from 5-cyanofuran-2-carboxylic acid, is coupled with 4-carboxyphenylboronic acid. The regioselectivity of this coupling is dictated by the position of the halide on the furan ring. The choice of palladium catalyst and ligands is critical for achieving high yields and preventing side reactions. organic-chemistry.org Numerous palladium complexes and phosphine (B1218219) ligands have been developed to optimize the Suzuki-Miyaura coupling for a wide range of substrates, including heteroaryl halides. organic-chemistry.org

The table below outlines a representative Suzuki-Miyaura cross-coupling reaction that could be adapted for the final step in the synthesis of this compound.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)ProductYield (%)Reference
5-Bromofuran-2-carbonitrile4-Carboxyphenylboronic acidPd(PPh3)4K2CO3DME/H2O80This compoundNot ReportedAdapted from nih.govyoutube.com

Regarding stereoselectivity, it is not a primary concern for the final aromatic product, this compound. The furan ring and the attached benzene (B151609) ring are planar, and there are no stereocenters in the molecule. However, if the synthetic pathway involves non-aromatic intermediates, such as during certain cyclization reactions to form the furan ring from acyclic precursors, stereochemical considerations might become relevant in those specific steps. For the synthetic strategies discussed herein, which rely on functional group transformations of an already formed furan ring, stereoselectivity of the final product is not a factor.

Reactivity of the Carboxyl Group: Esterification, Acyl Derivatives, and Amide Formation

The carboxyl group (-COOH) on the benzoic acid ring is a primary site for nucleophilic acyl substitution reactions, allowing for the formation of various derivatives such as esters, acyl chlorides, and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid, yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. To achieve high yields, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. iajpr.comtcu.edumasterorganicchemistry.com For instance, reaction with methanol (B129727) would produce methyl 4-(5-cyanofuran-2-yl)benzoate.

Acyl Derivative Formation: For the synthesis of more reactive acyl derivatives, the carboxylic acid can be converted into an acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(5-cyanofuran-2-yl)benzoyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles. A related compound, 4-(5-chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, highlights the feasibility of such transformations on this molecular scaffold.

Amide Formation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate the reaction. iajpr.com Alternatively, the more reactive acyl chloride can be treated with an amine to afford the amide in high yield. orgsyn.org

Table 1: Representative Reactions of the Carboxyl Group

Reaction TypeReagents and ConditionsProduct
EsterificationROH, H⁺ (catalyst), heat4-(5-Cyanofuran-2-yl)benzoate ester
Acyl Chloride FormationSOCl₂ or (COCl)₂4-(5-Cyanofuran-2-yl)benzoyl chloride
Amide FormationR'NH₂, DCC or EDCN-R'-4-(5-Cyanofuran-2-yl)benzamide
Amide FormationAcyl chloride, R'NH₂N-R'-4-(5-Cyanofuran-2-yl)benzamide

Reactivity of the Cyano Group: Hydrolysis, Reduction, and Nucleophilic Additions

The cyano group (-C≡N) on the furan ring is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions.

Hydrolysis: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. sigmaaldrich.comlibretexts.orgumich.edu Acid-catalyzed hydrolysis of this compound would proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water to eventually yield 4-(5-carboxyfuran-2-yl)benzoic acid. libretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of the corresponding carboxylate salt after workup. libretexts.org It's important to note that the hydrolysis conditions could also affect the carboxyl group on the benzoic acid ring.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comwizeprep.com The reduction of this compound with LiAlH₄ would likely also reduce the carboxylic acid group to a primary alcohol, yielding [4-(5-(aminomethyl)furan-2-yl)phenyl]methanol. Milder reducing agents or catalytic hydrogenation could potentially offer more selective reduction of the cyano group.

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. For instance, Grignard reagents can add to the cyano group to form ketones after hydrolysis of the intermediate imine. Organolithium reagents can also add to nitriles.

Table 2: Reactivity of the Cyano Group

Reaction TypeReagents and ConditionsProduct
Acid-catalyzed HydrolysisH₃O⁺, heat4-(5-Carboxyfuran-2-yl)benzoic acid
Base-catalyzed HydrolysisNaOH, H₂O, heat; then H₃O⁺4-(5-Carboxyfuran-2-yl)benzoic acid
ReductionLiAlH₄; then H₂O[4-(5-(Aminomethyl)furan-2-yl)phenyl]methanol
Nucleophilic AdditionR-MgBr; then H₃O⁺4-(5-(R-carbonyl)furan-2-yl)benzoic acid

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The benzoic acid ring in this compound is subject to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the two substituents: the carboxyl group and the 5-cyanofuran-2-yl group.

Table 3: Predicted Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophile (E⁺)Predicted Major Product(s)
Br₂ / FeBr₃4-(5-Cyanofuran-2-yl)-3-bromobenzoic acid
HNO₃ / H₂SO₄4-(5-Cyanofuran-2-yl)-3-nitrobenzoic acid
SO₃ / H₂SO₄4-(5-Cyanofuran-2-yl)-3-sulfobenzoic acid

Furan Ring Reactivity: Ring-Opening Reactions and Electrophilic/Nucleophilic Substitutions

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. However, its aromaticity is less pronounced than that of benzene, and it can also undergo ring-opening reactions, especially under acidic conditions.

Electrophilic Substitution: Furan undergoes electrophilic substitution preferentially at the 2- and 5-positions. pearson.comquora.com In this compound, the 2-position is substituted by the carboxyphenyl group and the 5-position by the cyano group. The remaining positions (3 and 4) are less reactive. The electron-withdrawing nature of the cyano group at position 5 deactivates the furan ring towards electrophilic attack. If a reaction were to occur, it would likely be directed to the 4-position.

Ring-Opening Reactions: The furan nucleus is sensitive to strong acids and can undergo ring-opening reactions. rsc.orgresearchgate.net The presence of electron-withdrawing groups can influence the stability of the furan ring. The specific conditions under which this compound might undergo ring-opening would need to be determined experimentally. Theoretical studies on furan hydrogenation and ring-opening on palladium surfaces suggest that C-O bond cleavage is a plausible pathway. rsc.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on the furan ring is generally difficult unless activated by strong electron-withdrawing groups. The cyano group at the 5-position could potentially facilitate nucleophilic attack at this position, leading to displacement of the cyano group.

Radical Reactions and Bond Cleavage Mechanisms

Radical reactions involving this compound could potentially occur at several sites.

Radical Substitution on the Furan Ring: The furan ring can undergo radical substitution reactions. For example, radical bromination using N-bromosuccinimide (NBS) can occur on furan derivatives. nih.gov In the case of the target molecule, radical attack could potentially occur at the C-H bonds of the furan ring.

Bond Cleavage: Under certain conditions, such as high temperatures or photolysis, bond cleavage can occur. The C-CN bond or bonds within the furan ring could be susceptible to homolytic cleavage, initiating radical chain reactions. Studies on the reaction of CN radicals with 2-methylfuran (B129897) indicate that radical addition to the unsaturated carbons is a likely pathway. acs.org

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of the reactions involving this compound can be elucidated through the study of reaction intermediates and transition states.

Intermediates in Carboxyl Group Reactions: The esterification and amidation reactions of the carboxyl group proceed through tetrahedral intermediates. In Fischer esterification, protonation of the carbonyl oxygen activates the carboxyl group for nucleophilic attack by the alcohol. masterorganicchemistry.com

Intermediates in Cyano Group Reactions: The hydrolysis of the cyano group involves the formation of an amide intermediate. libretexts.org The reduction with LiAlH₄ proceeds through the formation of an imine anion intermediate. masterorganicchemistry.com

Intermediates in Electrophilic Aromatic Substitution: Electrophilic attack on the benzoic acid or furan ring proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Transition States: Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of various reactions. For example, DFT studies on furan hydrogenation and ring-opening have characterized the transition state structures and calculated the activation energy barriers for different reaction pathways. rsc.orgacs.orgnih.gov Such studies could provide valuable insights into the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 4 5 Cyanofuran 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR and Carbon (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-(5-cyanofuran-2-yl)benzoic acid molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the benzoic acid and furan (B31954) rings. The protons on the disubstituted benzene (B151609) ring typically appear as two doublets in the aromatic region, a result of coupling to their adjacent protons. Similarly, the protons on the furan ring will also present as doublets. The carboxylic acid proton is usually observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. docbrown.infochemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. docbrown.info For this compound, separate resonances are anticipated for the carboxyl carbon, the cyano carbon, the four distinct carbons of the benzene ring, and the four distinct carbons of the furan ring. The carboxyl and cyano carbons are characteristically found at the downfield end of the spectrum due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)> 10 (broad singlet)~165-175
Aromatic (Benzene Ring)7.5 - 8.5 (doublets)120 - 140
Furan Ring6.5 - 7.5 (doublets)110 - 150
Cyano (CN)-~115-125

Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and establishing connectivity within the molecule. youtube.comcolumbia.edu

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduresearchgate.net This allows for the direct assignment of protonated carbons in the benzene and furan rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic "fingerprints" of the functional groups present.

For this compound, the IR spectrum is expected to show several key absorption bands. docbrown.infonist.gov A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxyl group will give a strong, sharp peak typically in the range of 1680-1710 cm⁻¹. docbrown.inforesearchgate.net The C≡N stretching vibration of the cyano group will appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and furan rings will be observed in the 1450-1600 cm⁻¹ region. docbrown.info

Raman spectroscopy provides complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations also tend to give strong Raman signals.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Weak
Carboxylic Acid (C=O)Stretching1680-1710 (strong)Medium
Cyano (C≡N)Stretching2220-2240 (medium, sharp)Strong, sharp
Aromatic/Furan (C=C)Stretching1450-1600 (variable)Strong
Aromatic/Furan (C-H)Stretching> 3000Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. libretexts.org For this compound, the molecular ion peak [M]⁺ would correspond to its exact molecular weight.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The presence of the furan and cyano groups will lead to additional characteristic fragmentation patterns. The stability of the benzoyl cation and other resonance-stabilized fragments will influence the relative intensities of the peaks in the mass spectrum. docbrown.info

Table 3: Potential Mass Spectrometry Fragments of this compound

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]⁺[C₁₂H₇NO₃]⁺213
[M-OH]⁺[C₁₂H₆NO₂]⁺196
[M-COOH]⁺[C₁₁H₆NO]⁺168
[C₇H₄O₂]⁺Benzoic acid fragment120
[C₅H₃N]⁺Cyanofuran fragment77

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound will be significantly influenced by intermolecular hydrogen bonding. The carboxylic acid groups are expected to form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov This is a very common and stable motif for carboxylic acids in the solid state.

Conformational Analysis in the Crystalline State

Following extensive searches of scientific databases and literature, no experimental data on the crystal structure or conformational analysis of this compound has been found in the public domain.

Detailed conformational analysis in the crystalline state relies on experimental techniques such as single-crystal X-ray diffraction. This method provides precise atomic coordinates, from which crucial conformational parameters like dihedral angles, bond lengths, and bond angles can be determined. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

Without access to the crystallographic information file (CIF) or related structural data for this compound, a scientifically accurate and detailed discussion of its conformation in the solid state is not possible. Theoretical calculations could provide insights into the molecule's preferred conformations in the gaseous phase, but these may not accurately represent the arrangement adopted in the crystalline lattice due to the influence of intermolecular forces.

Therefore, the detailed research findings and data tables requested for this section cannot be provided at this time.

Theoretical and Computational Studies of 4 5 Cyanofuran 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic stability, offering a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. figshare.comtandfonline.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org

Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 4-(5-Cyanofuran-2-yl)benzoic acid, DFT calculations would predict a nearly planar arrangement of the furan (B31954) and benzoic acid rings, a consequence of the conjugated π-system extending across both rings. wikipedia.org Key geometric parameters such as bond lengths and angles are determined in this process.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Length (Å)C≡N (Cyano)1.16
C=O (Carboxyl)1.21
O-H (Carboxyl)0.97
C(furan)-C(benzene)1.47
Bond Angle (°)C-C≡N179.5
C(furan)-C(benzene)-C(benzene)120.5
O=C-O (Carboxyl)123.0

Note: The values presented are representative and typical for such structures as determined by DFT calculations.

Vibrational Frequencies: Once the optimized geometry is found, a frequency calculation can be performed. This analysis predicts the molecule's vibrational modes, which correspond to the absorption peaks observed in an infrared (IR) spectrum. researchgate.net Each calculated frequency can be assigned to a specific motion, such as the stretching or bending of particular bonds. researchgate.net This is invaluable for interpreting experimental spectra and confirming the molecule's structure. A key feature of these calculations is that for a true energy minimum, all calculated vibrational frequencies will be real; the presence of an imaginary frequency indicates a transition state. rsc.org

Table 2: Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹)AssignmentVibrational Mode
~3570O-H stretchCarboxylic acid hydroxyl group
~3120Aromatic C-H stretchBenzene (B151609) and furan rings
~2235C≡N stretchCyano group
~1725C=O stretchCarboxylic acid carbonyl group
~1605Aromatic C=C stretchBenzene ring
~1290C-O stretchCarboxylic acid

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap suggests the molecule is more reactive and can be more easily excited. materialsciencejournal.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich furan ring and the benzene ring, while the LUMO is likely concentrated on the electron-withdrawing cyano and benzoic acid moieties. This separation of orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. tandfonline.com

Table 3: Predicted Frontier Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-2.90
HOMO-LUMO Gap (ΔE)3.95

Note: Values are representative for similar aromatic systems and are highly dependent on the computational method and basis set used.

Charge Distribution: Understanding how charge is distributed across a molecule is essential for predicting its sites of reactivity. bhu.ac.in Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide partial atomic charges, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the carboxyl group, the furan oxygen, and the nitrogen of the cyano group.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. It allows for the characterization of short-lived intermediates and high-energy transition states that are often impossible to observe experimentally. coe.edu

A common synthetic route to biaryl compounds like this compound is the Palladium-catalyzed Suzuki cross-coupling reaction. nih.gov A plausible synthesis would involve the coupling of 4-carboxyphenylboronic acid with a 2-halo-5-cyanofuran. Computational methods can map out the entire catalytic cycle of this reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net

Transition State (TS) Characterization: For each step in the reaction, there is an energy barrier that must be overcome. The peak of this barrier is the transition state, which represents the highest-energy point along the reaction coordinate. wikipedia.org Computationally, a transition state is identified as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency. rsc.org This imaginary frequency corresponds to the motion of the atoms as they transform from reactant to product. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given TS connects the correct reactant and product. rsc.org

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. acs.org This profile provides crucial thermodynamic and kinetic information about the reaction. The difference in energy between the reactants and products determines whether the reaction is exothermic or endothermic, while the height of the energy barrier (activation energy, Ea) from the reactant to the transition state determines the reaction rate. wikipedia.org

Table 4: Hypothetical Energetic Profile for a Suzuki Coupling Reaction Step

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants (e.g., Aryl Halide + Pd(0) complex)0.0
Oxidative Addition TS+15.5
Intermediate 1-5.2
Transmetalation TS+12.8
Intermediate 2-8.0
Reductive Elimination TS+18.3 (Rate-Determining Step)
Products-25.0

Note: This table presents a hypothetical but plausible energy profile for a single catalytic cycle. Actual values depend on the specific reactants, catalyst, and solvent.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing insights into their conformational flexibility and behavior in different environments, such as in solution. mdpi.comresearchgate.net

Computational Analyses of Molecular Interactions Involving this compound

While the scientific literature contains numerous computational studies on structurally related benzoic acid derivatives and their interactions with various protein targets, no direct research focusing on the ligand-protein docking or molecular interaction profile of this compound could be identified.

For context, studies on similar molecular frameworks often employ computational docking to predict the binding orientation and affinity of a ligand within the active site of a target protein. For instance, research on analogous compounds such as 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids and rhodanine-based 4-(furan-2-yl)benzoic acids has utilized molecular docking and dynamics to understand their inhibitory mechanisms against enzymes like xanthine (B1682287) oxidase. nih.govbioorganica.com.ua Similarly, computational approaches have been pivotal in elucidating the structure-activity relationships of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors and 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.govnih.gov

These studies typically generate data on binding energies, key amino acid residue interactions, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Such data is often presented in tabular format to compare the efficacy of different derivatives. However, no such data is publicly available for this compound itself.

Therefore, the detailed analysis of its molecular interactions, including the creation of data tables on binding affinities or interacting residues with specific enzymes, cannot be provided at this time due to the absence of published research on this specific molecule.

Applications and Advanced Research Directions for 4 5 Cyanofuran 2 Yl Benzoic Acid and Its Derivatives

A Versatile Scaffold: The Role of 4-(5-Cyanofuran-2-yl)benzoic acid in Organic Synthesis

The inherent reactivity of the cyano and carboxylic acid groups, coupled with the aromatic nature of the furan (B31954) and benzene (B151609) rings, makes this compound a valuable precursor in the synthesis of more complex molecules.

Gateway to Complexity: Precursors for Advanced Heterocyclic Systems

The structure of this compound is a fertile starting point for the construction of intricate heterocyclic systems. The cyano group, a versatile functional group, can be chemically transformed into amines, amides, or other nitrogen-containing heterocycles. For instance, the reaction of related 5-arylfuran-2-carboxylic acids with various reagents has been shown to yield complex morpholine (B109124) derivatives. pensoft.net Specifically, the transformation of the carboxylic acid to an acyl chloride allows for the subsequent acylation of morpholine. pensoft.net This suggests a potential pathway for this compound to be converted into novel and elaborate heterocyclic structures.

Furthermore, the principles of Knoevenagel condensation, a fundamental reaction in the synthesis of 5-ene-4-thiazolidinones, can be applied. nih.gov This reaction involves the condensation of a thiazolidinone core with an oxo-compound, highlighting a potential route where derivatives of this compound could serve as key reactants. nih.gov The versatility of cyanoacetohydrazide in synthesizing a wide array of heterocyclic compounds further underscores the potential of the cyano group within the target molecule to participate in diverse cyclization reactions.

Building Blocks for Innovation: Construction of Novel Chemical Scaffolds

The development of new chemical scaffolds is a cornerstone of drug discovery and materials science. Urocanic acid, another heterocyclic carboxylic acid, is being explored as a scaffold for next-generation biomimetic UV filters. rsc.org This highlights a parallel potential for this compound to serve as a foundational structure for new functional molecules. The combination of the furan and benzoic acid moieties provides a rigid and tunable framework that can be systematically modified to create libraries of novel compounds with diverse properties.

Material Innovations: Exploration in Materials Science

The electronic and structural characteristics of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the fields of molecular conductors and liquid crystals.

The Flow of Electrons: Design of Molecular Conductors and Electronic Materials

While direct research on the conductive properties of this compound is limited, studies on related furan-based liquid crystal derivatives have shown promising electrical characteristics. For instance, a series of (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates exhibited Ohmic behaviors with significant electrical resistances. nih.gov The electrical conductance of these materials was found to be in the nanosiemens range. nih.gov This suggests that the incorporation of the furan ring into a larger conjugated system can lead to materials with interesting electronic properties. The cyano group in this compound, being a strong electron-withdrawing group, could further modulate the electronic landscape of derived materials, potentially leading to the development of novel organic semiconductors or molecular wires. The study of related compounds like 4-(2-Chloropyrimidin-5-yl)benzoic acid in the context of electronic materials also points to the potential of such substituted benzoic acids in this field. bldpharm.com

Ordered Molecular Worlds: Application in Liquid Crystal Research

The rigid, rod-like structure of molecules is a key prerequisite for the formation of liquid crystalline phases. Research into furan-based liquid crystals has demonstrated that the inclusion of a furan ring can induce and stabilize mesophases. A study on (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate derivatives revealed that these compounds exhibit enantiotropic nematic mesophases. nih.gov The introduction of the heterocyclic furan moiety was found to be instrumental in achieving a stable nematic range. nih.gov

Similarly, derivatives of 4-(4-substituted styryl)benzoic acids have been successfully utilized as side-chain groups in polymeric liquid crystals. nih.gov This precedent strongly suggests that this compound, with its elongated and rigid structure, is a prime candidate for the design of new liquid crystalline materials. The presence of the polar cyano and carboxylic acid groups could also impart a significant dielectric anisotropy, a crucial property for display applications. Further research into the synthesis of fluorinated liquid crystals containing cyclopropane (B1198618) motifs also provides insights into how molecular engineering can fine-tune liquid crystalline properties. researchgate.net

The Biological Interface: Biochemical and Enzymatic Activity Investigations

The exploration of the biological activities of this compound and its derivatives has revealed potential therapeutic applications, particularly in the realm of enzyme inhibition. It is important to note that the following findings are based on derivatives and related structures, and direct clinical data for the title compound is not available.

Research has shown that derivatives of this compound can act as potent enzyme inhibitors. A study focused on the design and synthesis of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which are structurally related to the target compound, identified them as effective inhibitors of xanthine (B1682287) oxidase. This enzyme is a key target in the treatment of hyperuricemia and related conditions. The most potent inhibitors in this series exhibited IC50 values in the nanomolar range, comparable to the established drug febuxostat (B1672324).

In another study, the bacterial enzyme CYP199A4 was used to investigate the metabolism of related heterocyclic compounds. It was found that 4-(Furan-2-yl)benzoic acid was oxidized by a whole-cell system to 4-(4'-hydroxybutanoyl)benzoic acid. rcsb.org This metabolic pathway proceeded through a γ-keto-α,β-unsaturated aldehyde intermediate. rcsb.org This provides insight into how the furan ring of the title compound might be metabolized by biological systems.

Furthermore, other benzoic acid derivatives have been investigated for their inhibitory effects on different enzymes. For example, certain 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been identified as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. nih.gov The most active compound in this series showed an IC50 value of 0.82 microM for the human type 2 isozyme. nih.gov Additionally, novel benzoic acid derivatives have been designed as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases. nih.gov

The antimicrobial potential of related structures has also been explored. A series of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines, synthesized from 5-arylfuran-2-carboxylic acids, were evaluated for their antimicrobial activity. pensoft.net Some of these compounds demonstrated high antifungal activity, particularly against C. neoformans. pensoft.net

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Protein Phosphatases, Sirtuins)

Derivatives of the 4-(furan-2-yl)benzoic acid scaffold have been actively investigated as inhibitors of several key enzyme classes, highlighting the therapeutic potential of this chemical family.

Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govnih.gov Overactivity of XO can lead to hyperuricemia, a precursor to gout and other related metabolic disorders. nih.govnih.gov Consequently, the development of novel XO inhibitors is an active area of research.

Structurally related analogs of this compound have demonstrated significant potential as XO inhibitors. For instance, a series of pyrazolone-based 4-(furan-2-yl)benzoic acids have been synthesized and shown to exhibit low micromolar IC₅₀ values against XO in vitro. nuph.edu.uanbuv.gov.ua One of the most potent compounds from this series, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid, was identified as a powerful mixed-type inhibitor. nuph.edu.uaresearchgate.net Kinetic studies revealed that it possesses a higher affinity for the free enzyme than for the enzyme-substrate complex. nuph.edu.uaresearchgate.net Molecular docking simulations suggest that the carboxylic acid group is crucial for binding, forming a salt bridge with Arginine 880 (Arg880) and a hydrogen bond with Threonine 1010 (Thr1010) in the enzyme's active site. nuph.edu.uanbuv.gov.ua

In another study, oxazole (B20620) derivatives designed with structural similarity to the known XO inhibitor febuxostat were synthesized from a 4-(furan-2-yl)benzoic acid precursor. nih.gov These 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were found to be highly potent inhibitors, with some derivatives exhibiting inhibitory activity in the nanomolar range, comparable to febuxostat. nih.gov The most effective compounds in this series featured 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents. nih.gov Kinetic analysis indicated a mixed-type inhibition mechanism for these derivatives as well. nih.gov

Interactive Data Table: Xanthine Oxidase Inhibition by Related Furan Derivatives

Compound Class Specific Derivative Example Target Enzyme Inhibition Potency (IC₅₀) Inhibition Type Key Binding Interactions Reference
Pyrazolone-based 4-(furan-2-yl)benzoic acids 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid Xanthine Oxidase Low micromolar Mixed-type Salt bridge with Arg880, H-bond with Thr1010 nuph.edu.uaresearchgate.net
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids Derivative with 4-benzylpiperidin-1-yl substituent Xanthine Oxidase Nanomolar range (close to febuxostat) Mixed-type Not specified nih.gov
2-Arylbenzo[b]furan derivatives Compound 4a (specific structure not detailed) Xanthine Oxidase 4.45 µM Mixed-type (Kᵢ = 3.52 µM) Not specified nih.gov

Protein Phosphatases

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, playing a crucial role in cellular signaling. Their dysregulation is implicated in diseases like cancer and diabetes, making them attractive therapeutic targets. While direct studies on this compound are limited, research on related benzoic acid derivatives shows promise. For example, rhodanine-scaffold-based para-substituted benzoic acids have been identified as competitive inhibitors of Slingshot (SSH) protein phosphatases. nih.govdocumentsdelivered.com The most effective compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, had an inhibition constant (Kᵢ) of approximately 4 μM and showed selectivity over other phosphatases. nih.govresearchgate.net This suggests that the benzoic acid moiety can serve as a scaffold for developing inhibitors against this enzyme class.

Sirtuins

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate important biological processes, including gene silencing and cell cycle control. nih.gov SIRT1 and SIRT2 have emerged as targets for cancer therapy. nih.gov Research into inhibitors for this enzyme class has included furan-containing molecules. A study focused on discovering new human sirtuin 2 (SIRT2) inhibitors identified 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid as a moderate inhibitor. nih.gov Further structure-activity relationship studies on related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives led to a more potent compound with an IC₅₀ value of 2.47 μM, significantly more active than the reference inhibitor AGK2. nih.gov Separately, a screening of natural products identified 4-dimethylaminobenzoic acid as a weak inhibitor of yeast sirtuin (Sir2p), and subsequent evaluation of related derivatives pointed to 4-tert-butylbenzoic acid as a weak but selective SIRT1 inhibitor. nih.gov These findings indicate that the furan-benzoic acid scaffold is a viable starting point for developing more potent and selective sirtuin inhibitors.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more effective therapeutic agents. SAR studies on derivatives of the 4-(furan-2-yl)benzoic acid core have provided valuable insights for optimizing enzyme inhibition.

For xanthine oxidase inhibitors, the carboxylic acid group on the benzoic acid ring is a critical feature for activity, engaging in key hydrogen bonding and salt bridge interactions within the enzyme's active site. nuph.edu.uaresearchgate.net In the case of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, the nature of the substituent at the 5-position of the oxazole ring significantly influences potency. nih.gov Bulky, flexible groups such as 4-benzylpiperidin-1-yl and 1,2,3,4-tetrahydroisoquinolin-2-yl were found to yield IC₅₀ values comparable to the drug febuxostat, suggesting these moieties effectively occupy a specific pocket in the enzyme. nih.gov

In the development of SIRT2 inhibitors based on the (5-phenylfuran-2-yl)methanamine scaffold, SAR analysis revealed several key determinants of activity. nih.gov The presence and position of the benzoic acid group were critical. Modifications to the urea (B33335) linkage and the terminal aromatic ring system also had a substantial impact on inhibitory potency, leading to the identification of an optimized inhibitor (compound 25) that fits well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov

SAR studies on benzofuran (B130515) derivatives have also shown that substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.com Furthermore, the position of halogen atoms on the benzofuran ring can be a critical determinant of biological effect. mdpi.com

Development of Biochemical Probes and Tool Compounds

Biochemical probes are essential tools for studying the function of enzymes and other biological targets. An effective inhibitor can be modified to create such a probe, for example, by attaching a fluorescent tag or a reactive group for covalent labeling.

While there are no specific reports detailing the use of this compound as a biochemical probe, its derivatives with potent and selective inhibitory activity against enzymes like xanthine oxidase and SIRT2 are excellent starting points for such development. nih.govnih.gov The identification of potent inhibitors is the first step toward creating tool compounds that can be used to investigate the physiological and pathological roles of their target enzymes in cell-based assays and in vivo models. The established SAR provides a roadmap for modifying these molecules to incorporate reporter tags or reactive functionalities without losing their binding affinity.

Future Perspectives and Emerging Research Areas

The furan nucleus is a versatile scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comresearchgate.net The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with biological targets and provide metabolic stability. ijabbr.com

Future research on this compound and its derivatives is likely to expand in several directions. A primary focus will be the continued optimization of these compounds as selective inhibitors for targets like xanthine oxidase and sirtuins, aiming to improve potency and pharmacokinetic properties for potential therapeutic applications. nih.govnih.gov The development of furan-based compounds as potent and selective inhibitors of other enzyme families, such as protein phosphatases and kinases, remains a promising avenue. nih.govnih.gov

The exploration of novel synthetic methodologies will facilitate the creation of more diverse libraries of furan derivatives for biological screening. shareok.org Furthermore, as biomass-derived furanic compounds become more accessible, their use as sustainable starting materials for the synthesis of complex bioactive molecules is an emerging area of green chemistry. nih.govacs.org The integration of the cyanofuran-benzoic acid scaffold into hybrid molecules, combining its enzyme-inhibiting properties with other pharmacophores, could lead to multifunctional agents with novel mechanisms of action. The continued investigation into the biological activities of this compound class holds significant promise for discovering new chemical probes and therapeutic leads. nih.govnih.gov

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., carbonic anhydrase) or receptors. Validate with MD simulations to assess stability .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in derivatization reactions .
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .

Data Analysis Tip : Cross-reference computational predictions with experimental SAR data from and to refine models .

What are the key functional groups in this compound, and how do they influence its reactivity?

Intermediate Research Question

  • Cyanofuran moiety : The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Benzoic acid group : The carboxylic acid enables salt formation (e.g., sodium salts for solubility) and serves as a handle for amidation or esterification .
  • Furan oxygen : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites), affecting binding affinity .

Methodological Tip : Use FTIR to track functional group transformations (e.g., C≡N stretch at ~2240 cm⁻¹) during derivatization .

What strategies can modify the furan ring in this compound to enhance biological activity?

Advanced Research Question

  • Halogenation : Introduce Cl or F at the 5-position to improve metabolic stability and membrane permeability .
  • Heteroatom substitution : Replace oxygen with sulfur (to form thiophene analogs) for altered electronic profiles and enhanced target interactions .
  • Ring expansion : Synthesize bicyclic derivatives (e.g., benzofuran-fused analogs) to explore steric effects on activity .

Synthetic Tip : Use Pd-catalyzed C–H activation for direct functionalization of the furan ring without pre-functionalized intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.